1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane
Overview
Description
1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane is a complex organic compound that features a unique structure combining a bromophenyl group, an oxadiazole ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane typically involves multiple steps. One common method includes the reaction of 4-bromobenzohydrazide with a suitable carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group. Finally, the azepane ring is introduced through a cyclization reaction under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction under specific conditions.
Cyclization: The azepane ring can be formed or modified through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the azepane ring may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine: Shares the oxadiazole and bromophenyl groups but differs in the presence of a pyridine ring instead of an azepane ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and a benzenesulfonamide group, showing different biological activities.
Uniqueness: 1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the azepane ring distinguishes it from other similar compounds, potentially offering unique advantages in terms of stability and bioavailability .
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)phenyl]-5-(4-bromophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c21-17-10-8-15(9-11-17)19-22-23-20(27-19)16-6-5-7-18(14-16)28(25,26)24-12-3-1-2-4-13-24/h5-11,14H,1-4,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDHDLPQTHABSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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